homofuraneol - 27538-10-9

homofuraneol

Catalog Number: EVT-288830
CAS Number: 27538-10-9
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

homofuraneol, commonly known as homofuraneol, is a naturally occurring organic compound belonging to the furanone class. It is a key aroma compound found in various fruits, including strawberries and pineapples, and is also produced during the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during cooking. [, ] This reaction gives rise to a wide range of flavor and aroma compounds, contributing to the characteristic taste and smell of many cooked foods.

Homofuraneol is particularly known for its potent caramel-like, sweet, and fruity aroma, which contributes significantly to the sensory profile of foods and beverages. [, , , ] Its presence, even in trace amounts, can significantly impact the overall flavor perception of a product. [, , ] Therefore, homofuraneol is widely used as a flavoring agent in the food industry. []

Future Directions
  • Biosynthesis Pathway Elucidation: Further research is needed to fully understand the biosynthetic pathway of homofuraneol in different organisms, paving the way for its production through biotechnological approaches. []

Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone)

    Compound Description: Furaneol is a volatile organic compound that belongs to the furanone class. It possesses a characteristic caramel-like, sweet aroma and is commonly found in various fruits, including strawberries and pineapples, as well as in thermally processed foods. [, , , ] It is known for its low odor threshold, contributing significantly to the overall flavor profile of these foods. [, ] Studies have revealed that Furaneol's formation is closely linked to the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, typically during heating. [, , ]

Sotolon (4,5-Dimethyl-3-hydroxy-2(5H)-furanone)

    Compound Description: Sotolon is another significant furanone derivative known for its intense, sweet aroma often described as reminiscent of curry, maple syrup, or burnt sugar. [, ] Like Furaneol, Sotolon is generated through the Maillard reaction during the thermal processing of food. [] It is a key aroma compound in various foods, including aged wines, Sherry, and fenugreek seeds. [, , ]

    Relevance: Sotolon, like homofuraneol, belongs to the furanone family of organic compounds. [] Although structurally similar, Sotolon exhibits a distinct odor profile compared to homofuraneol. [, ] Both compounds are important contributors to the sensory qualities of various food products, particularly those subjected to aging or thermal treatment. [, , ]

Norfuraneol (4-Hydroxy-5-methyl-3(2H)-furanone)

    Compound Description: Norfuraneol is a furanone compound found in various food products, including strawberries and wines. [, ] It is known to contribute to the overall fruity and caramel-like aroma profile of these products.

    Relevance: Norfuraneol is structurally related to homofuraneol, sharing the core furanone ring structure. [, ] They often co-occur in food products and contribute to their sensory characteristics.

Methional (3-(Methylthio)propanal)

    Compound Description: Methional is a volatile sulfur compound that plays a significant role in the aroma of various foods, including cheese, milk, and cooked potatoes. [, , , ] It is often associated with cooked, potato-like, or savory aromas. [, ] Methional's formation is linked to the Strecker degradation, a chemical reaction that occurs during the Maillard reaction.

    Relevance: Methional frequently appears alongside homofuraneol in studies investigating the aroma profiles of various food products, particularly those that undergo fermentation or thermal processing. [, , ] Both compounds are considered important contributors to the overall flavor profile of these products. [, ]

2,5-Dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside (DMF-G)

    Compound Description: DMF-G is a stable, odorless glucoside derivative of Furaneol produced through enzymatic transglucosylation using sucrose phosphorylase. [] Upon hydrolysis in the gut, DMF-G releases Furaneol and exhibits antioxidative activity. []

    Relevance: DMF-G is directly related to homofuraneol through its aglycone, Furaneol, which is a structural homologue. [, ] The enzymatic glucosylation of Furaneol to create a stable, odorless prodrug highlights the potential for modifying furanone compounds, including homofuraneol, for various applications in food technology and beyond. []

    Compound Description: 2E5MF-G and 5E2MF-G are stable, odorless glucoside derivatives of EHMF, synthesized using sucrose phosphorylase-catalyzed transglucosylation. [] These glucosides, upon hydrolysis, release EHMF and demonstrate antioxidative properties. []

    Relevance: 2E5MF-G and 5E2MF-G are directly related to homofuraneol as they are glucosides of EHMF (2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone), a structural isomer of homofuraneol. [, ] These glucosides demonstrate the possibility of creating stable, odorless prodrugs of furanones, including homofuraneol, for potential applications in food science and other fields. []

(2E)-Ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

    Compound Description: EDHMF is a substrate analog of HMMF (4-hydroxy-5-methyl-2-methylene-3(2H)-furanone), the direct precursor to Furaneol in the biosynthetic pathway. [] EDHMF is used in studies to understand the enzymatic mechanism of furanone formation, specifically the reduction of the exocyclic double bond by enone oxidoreductases. []

    Relevance: Although structurally different from homofuraneol, EDHMF is relevant as a tool to study the enzymatic formation of furanones. [] Understanding the biosynthesis of related furanones can provide insights into the formation and potential manipulation of homofuraneol in biological systems. []

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

    Compound Description: HMMF is the direct precursor to HDMF (Furaneol) in the biosynthetic pathway. [] This highly reactive compound is converted to HDMF via a reduction reaction catalyzed by Fragaria x ananassa enone oxidoreductase (FaEO). []

    Relevance: While not structurally identical to homofuraneol, HMMF represents a key intermediate in the biosynthetic pathway of a related furanone, HDMF (Furaneol). [] Understanding the enzymatic transformations involved in this pathway can provide valuable information for the potential manipulation of homofuraneol production in biological systems. []

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF)

    Compound Description: EHMF, also known as ethyl furaneol, is a furanone compound that exists as a mixture of tautomers. [] It is structurally similar to HDMF (Furaneol) and shares its caramel-like aroma. [] EHMF is found in various food products, including strawberries and wines, and contributes to their sensory characteristics.

    Relevance: EHMF is a structural isomer of homofuraneol, differing only in the position of the ethyl group on the furanone ring. [] Studies have focused on separating and characterizing the different isomers of EHMF to understand the relationship between their structure and odor properties. [] This research can provide valuable insights into the sensory properties and potential applications of structurally related furanones like homofuraneol. []

Overview

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as Ethyl furaneol, is a naturally occurring compound with the molecular formula C7H10O3\text{C}_7\text{H}_{10}\text{O}_3 and a molecular weight of 142.15 g/mol. This compound is recognized for its sweet, caramel-like aroma and is primarily used in the food industry as a flavoring agent. It is classified under the category of furanones, which are five-membered cyclic compounds containing an oxygen atom.

Source

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone can be derived from various natural sources, including fruits and certain plants. It is also formed during the Maillard reaction, which occurs when sugars and amino acids react under heat, contributing to the flavor profile of cooked foods. This compound can be synthesized through chemical processes as well, making it accessible for commercial applications.

Classification

This compound falls under several classifications:

  • Chemical Class: Furanones
  • Functional Group: Hydroxy and carbonyl groups
  • CAS Number: 27538-10-9
Synthesis Analysis

Methods

The synthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone can be achieved through various methods:

  1. Chemical Synthesis: Traditional synthetic routes often involve the condensation of appropriate precursors under acidic or basic conditions.
  2. Enzymatic Synthesis: Recent advancements have introduced enzymatic methods that utilize specific enzymes to catalyze the formation of this compound from simpler substrates, enhancing yield and specificity.

Technical Details

One notable method involves using sucrose phosphorylase to convert glucose into furanone glucosides, which can then be hydrolyzed to yield 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. This process is advantageous due to its mild reaction conditions and reduced environmental impact compared to traditional synthetic methods .

Molecular Structure Analysis

Structure

The structure of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone consists of a furan ring with hydroxyl and methyl substituents. The furan ring contributes to its aromatic properties, while the hydroxyl group enhances its solubility in water.

Data

Key structural data includes:

  • Molecular Formula: C7H10O3\text{C}_7\text{H}_{10}\text{O}_3
  • Molecular Weight: 142.15 g/mol
  • CAS Number: 27538-10-9
Chemical Reactions Analysis

Reactions

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form simpler compounds.
  2. Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl derivatives.
  3. Condensation Reactions: It can react with other carbonyl compounds in the presence of acids to form larger organic molecules.

Technical Details

These reactions are significant in food chemistry, where they contribute to flavor development during cooking processes such as baking and roasting.

Mechanism of Action

Process

The mechanism of action for 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone primarily involves its role as a flavoring agent in food products. Its sweet aroma activates olfactory receptors, which are crucial for flavor perception.

Data

Research indicates that this compound can enhance sweetness perception without increasing sugar content, making it valuable in low-calorie food formulations .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically found as a colorless to pale yellow liquid.
  2. Odor: Characteristic sweet, caramel-like aroma.
  3. Solubility: Soluble in water and organic solvents.

Chemical Properties

  1. Melting Point: Not extensively documented but generally assumed to be low due to its liquid state at room temperature.
  2. Boiling Point: Approximately 150 °C under standard atmospheric pressure.
  3. Stability: Stable under normal conditions but sensitive to extreme pH levels and high temperatures.

Relevant data suggests that this compound retains its flavor properties even after prolonged storage when kept under proper conditions .

Applications

Scientific Uses

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is utilized in various scientific applications:

  1. Flavoring Agent: Widely used in the food industry for its pleasant aroma and taste-enhancing properties.
  2. Research Tool: Employed in studies investigating flavor chemistry and sensory evaluation.
  3. Potential Therapeutic Uses: Preliminary studies suggest potential antioxidant properties, warranting further investigation into its health benefits.

Properties

CAS Number

27538-10-9

Product Name

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

IUPAC Name

2-ethyl-4-hydroxy-5-methylfuran-3-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3

InChI Key

GWCRPYGYVRXVLI-UHFFFAOYSA-N

SMILES

CCC1C(=O)C(=C(O1)C)O

Solubility

Soluble in water; Insoluble in fats
Soluble (in ethanol)

Synonyms

2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
4-HEMF
4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone
4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone
EHMF cpd

Canonical SMILES

CCC1C(=O)C(=C(O1)C)O

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